Doxanthrine

Description

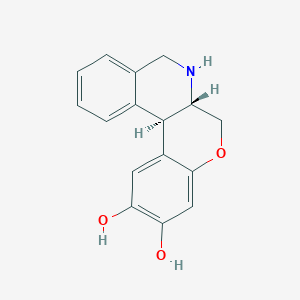

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(6aS,12bR)-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol |

InChI |

InChI=1S/C16H15NO3/c18-13-5-11-15(6-14(13)19)20-8-12-16(11)10-4-2-1-3-9(10)7-17-12/h1-6,12,16-19H,7-8H2/t12-,16-/m1/s1 |

InChI Key |

QDUNOUQOKOYLCH-MLGOLLRUSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=CC=CC=C3CN2)C4=CC(=C(C=C4O1)O)O |

Canonical SMILES |

C1C2C(C3=CC=CC=C3CN2)C4=CC(=C(C=C4O1)O)O |

Synonyms |

2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno(3,4-c)isoquinoline doxanthrine trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno(3,4-c)isoquinoline |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Doxanthrine

Synthetic Pathways for the Doxanthrine Core Structure

The synthesis of the this compound core structure has evolved through several approaches, starting with initial racemic methods and progressing to more advanced asymmetric techniques.

Early synthetic efforts towards (±)-Doxanthrine were reported by the Nichols group. One initial method commenced from 4-chromanon, employing key steps such as Suzuki coupling, alkene nitration with tetranitromethane, and chemoselective reduction of the resulting 4-aryl-3-nitro-2H-chromene. rsc.orgrsc.org A later, more divergent approach by the same group involved a 1,4-conjugate addition of ortho-lithiated aryloxazolines to 3-nitro-2H-chromene, a strategy that avoided the use of tetranitromethane and halogenated arenes. rsc.org

An improved methodology for the synthesis of substituted chromanoisoquinolines, including this compound derivatives, utilized a Michael-type addition of aryl-metal reagents to a nitrochromene intermediate. This approach was noted to provide exclusively trans adducts. nih.gov Another synthetic route involved a diastereoselective conjugate addition of a heteroatom-promoted laterally lithiated o-tolyloxazoline to a nitroalkene, followed by subsequent transformations to yield the target chromanoisoquinoline. researchgate.net

Key intermediates in these synthetic pathways often include functionalized chroman or chromene derivatives that undergo cyclization reactions to form the isoquinoline (B145761) portion of the molecule. Examples include 4-aryl-3-nitro-2H-chromene and nitrochromene derivatives, which serve as Michael acceptors in conjugate addition reactions. rsc.orgnih.govresearchgate.net Aminochroman intermediates, obtained via Friedel-Crafts type cyclization, have also been explored as precursors for the C-ring formation of this compound. rsc.org

Given the observed enantiospecificity in the interaction of this compound and its analogs with the D1 receptor, the development of asymmetric synthetic routes has been highly desired. rsc.org The first asymmetric synthesis of O-methyl this compound was achieved starting from a β-aryloxyamino acid derived from D-serine. rsc.orgrsc.orgrsc.orgtcgls.comdntb.gov.uaresearchgate.netsemanticscholar.orgdntb.gov.ua This approach demonstrated high diastereo- and enantioselectivity in constructing the chiral centers of the molecule. rsc.orgrsc.orgrsc.orgtcgls.comdntb.gov.uaresearchgate.net

Another relevant asymmetric synthesis approach involves the catalytic enantioselective aziridoarylation of aryl cinnamyl ethers. This method provides a direct route to trans-3-amino-4-arylchromans with high regio-, diastereo-, and enantioselectivity. These aminochromans are considered advanced intermediates for the synthesis of chromenoisoquinoline compounds like this compound. researchgate.netacs.org

Diastereoselective control has been a key aspect of this compound synthesis, particularly in establishing the trans stereochemistry of the chromanoisoquinoline ring system. The Michael-type addition of aryl-metal reagents to nitrochromenes has been shown to yield exclusively trans adducts. nih.gov Similarly, a key diastereoselective conjugate addition was utilized in other synthetic strategies. researchgate.net

Enantioselective synthesis has focused on preparing specific stereoisomers of this compound, such as (+)-Doxanthrine, which has shown higher selectivity for the D1 receptor compared to the (-)-enantiomer. nih.govpurdue.edu The asymmetric synthesis from D-serine-derived β-aryloxyamino acid exemplifies the successful implementation of enantioselective processes to obtain chiral precursors with high enantiomeric excess. rsc.orgrsc.orgrsc.orgtcgls.comdntb.gov.uaresearchgate.net The catalytic enantioselective aziridoarylation method also highlights the application of chiral catalysts and ligands to achieve high enantioselectivity in the formation of key intermediates. researchgate.netacs.org

Research findings have demonstrated the effectiveness of these asymmetric approaches in controlling the stereochemistry of the resulting compounds. For instance, the asymmetric synthesis of O-methyl this compound from D-serine achieved high diastereo- and enantioselectivity. rsc.orgrsc.orgrsc.orgtcgls.comdntb.gov.uaresearchgate.net

Advanced Asymmetric Synthesis Approaches for Enantiomers

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of this compound derivatives and analogs have been driven by the desire to explore the structural requirements for D1 receptor activity and selectivity. This involves modifying the core chromanoisoquinoline scaffold and applying bioisosteric principles.

This compound itself is based on a chromanoisoquinoline scaffold. nih.govresearchgate.netwikipedia.org The synthesis of substituted chromanoisoquinolines, or this compound derivatives, has been undertaken to investigate the impact of structural variations on receptor binding and efficacy. nih.govnih.gov Methodologies developed for the synthesis of the this compound core have been adapted to introduce various substituents onto the chromanoisoquinoline framework. nih.gov

Efforts to develop structure-activity relationships have involved synthesizing analogs with modifications to the pendant phenyl ring and other parts of the molecule. nih.gov For example, analogs with substitutions at the 11-position of the chromanoisoquinoline template have been synthesized, drawing inspiration from modifications made to the related dihydrexidine (B1670578) series. nih.gov The synthesis of ring-expanded analogs has also been explored to assess the importance of conformation and the placement of substituents. researchgate.net The synthesis of a thiochromanoisoquinoline analog, where an oxygen atom in the chroman system is replaced by sulfur, has also been reported, employing a strategy parallel to this compound synthesis. nih.gov

This compound was designed as a bioisostere of Dihydrexidine, a previously developed full dopamine (B1211576) D1 agonist. rsc.orgnih.govdntb.gov.uanih.govpurdue.eduwikipedia.orgnih.govpurdue.eduresearchgate.netnih.gov Bioisosterism involves the substitution of an atom or group of atoms with another, often chemically similar, atom or group with the aim of producing compounds with similar biological properties. In the case of this compound and Dihydrexidine, an oxygen atom in the chromanoisoquinoline scaffold of this compound replaces a methylene (B1212753) unit present in the hexahydrobenzo[a]phenanthridine structure of Dihydrexidine. purdue.edu

This bioisosteric substitution led to a compound, this compound, with improved selectivity for D1-like receptors over D2-like receptors compared to Dihydrexidine. rsc.orgnih.govpurdue.edupurdue.edu While Dihydrexidine shows approximately 10-fold selectivity for D1-like over D2-like receptors, racemic this compound displayed around 100-fold selectivity, and the (+)-enantiomer exhibited over 200-fold selectivity. rsc.orgnih.govpurdue.edu

Comparative studies on the synthesis and properties of this compound and Dihydrexidine have provided insights into the structural features that govern their interaction with dopamine receptors. nih.govdntb.gov.uanih.govpurdue.eduresearchgate.net Despite their bioisosteric relationship, identical substitutions on the pendant phenyl ring of these two templates have surprisingly led to different effects on D1-like receptor binding, suggesting subtle differences in how these ligands interact with the receptor. nih.govnih.gov Molecular modeling studies propose that slight conformational differences between the chroman-based this compound and the tetralin-based Dihydrexidine contribute to a shift in the positioning of pendant ring substituents within the receptor binding site. nih.govnih.gov

The synthesis of Dihydrexidine itself has also involved various methodologies, including asymmetric approaches, which are relevant when considering the bioisosteric relationship and the development of selective dopamine agonists. researchgate.netacs.org

| Compound | Structure Type | Key Bioisosteric Difference from Dihydrexidine | D1 vs D2 Selectivity (approximate) |

| Dihydrexidine | Hexahydrobenzo[a]phenanthridine | - | 10-fold rsc.orgnih.govpurdue.edu |

| This compound | Chromanoisoquinoline | Oxygen replaces methylene unit purdue.edu | 100-fold (racemic), >200-fold ((+)-enantiomer) rsc.orgnih.govpurdue.edu |

Synthesis of C-Ring Expanded Analogs

The synthesis of C-ring expanded analogs of this compound has been explored to investigate the impact of conformational changes and the positioning of the β-substituent on activity at dopamine D1 receptors researchgate.net. This compound, a chromanoisoquinoline, is a bioisostere of dihydrexidine, both functioning as β-phenyldopamine-type full agonists with selectivity and potency at D1-like receptors nih.gov. The C-ring expansion results in the formation of tetrahydrochromenobenzazepine structures, such as (±)-trans-6,6a,7,8,13,13a-hexahydrobenzo[e]chromeno[3,4-b]azepine-2,3-diol (compound 5) and (±)-trans-6,6a,7,8,9,13b-hexahydrobenzo[d]chromeno[3,4-b]azepine-2,3-diol (compound 6) researchgate.net.

The synthetic strategy for these C-ring expanded analogs often utilizes methodologies analogous to those developed for the synthesis of this compound itself researchgate.netnih.gov. A key step in the synthesis of related chromeno[3,4-b]azepines involves the diastereoselective conjugate addition of a heteroatom researchgate.net. For instance, the construction of the fused tetrahydrochromenobenzazepine core of compound 5 was envisioned using a similar approach to this compound synthesis researchgate.net.

One synthetic route to a hexahydrobenzo[e]chromeno[3,4-b]azepine-2,3-diol hydrochloride (compound 5) involved a sequence starting from a nitrochromene intermediate researchgate.net. This intermediate was subjected to a diastereoselective conjugate addition, yielding a trans-adduct in good yield researchgate.net. Mild hydrolysis of a protecting group (an oxazoline (B21484) ring) in this intermediate led to the formation of an ester, which was subsequently reduced researchgate.net. Intramolecular cyclization of the resulting amine, facilitated by microwave heating, afforded a lactam researchgate.net. Reduction of the lactam then provided the desired catecholamine hydrochloride, compound 5 researchgate.net.

Another C-ring expanded analog, hexahydrobenzo[d]chromeno[3,4-b]azepine-2,3-diol hydrochloride (compound 6), was synthesized starting from a dioxolane precursor researchgate.net. This precursor was transformed through a series of steps, including the introduction of a methylenedioxy protecting group, which ultimately afforded the target compound 6 after deprotection researchgate.net.

Detailed research findings on the synthesis of these specific C-ring expanded analogs, including reaction conditions and yields, have been reported. For example, the synthesis of compound 5 involved steps such as the reduction of intermediate 10 with zinc metal and acetic acid to afford amine 11, followed by microwave-assisted cyclization of 11 to lactam 12 researchgate.net. The synthesis of compound 6 involved preparing dioxolane 14 from commercially available starting materials and subsequent transformations researchgate.net.

While the detailed synthesis of various substituted this compound derivatives has been explored to develop structure-activity relationships nih.gov, the C-ring expanded analogs 5 and 6 specifically aimed to probe the spatial requirements of the D1 receptor binding site researchgate.net.

Data regarding the synthesis of specific intermediates and final products for compounds 5 and 6, as reported in the literature, can be summarized as follows:

| Intermediate/Product | Description | Reported Yield (%) | Key Reaction/Step |

| Intermediate 11 | Amine formed from reduction of ester 10 | 85 | Reduction of ester 10 with Zn/AcOH |

| Intermediate 12 | Lactam formed from cyclization of amine 11 | 94 | Microwave-assisted intramolecular cyclization of 11 |

| Compound 17b | (±)-Trans-2,3-methylenedioxy-11-ethyl-6a,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline hydrochloride | 94 | Reduction of lactam 16b with BH3 in THF |

| Compound 5 | (±)-trans-6,6a,7,8,13,13a-hexahydrobenzo[e]chromeno[3,4-b]azepine-2,3-diol hydrochloride | 67 | Demethylenation of intermediate 13 with BBr3 |

| Compound 6 | (±)-trans-6,6a,7,8,9,13b-hexahydrobenzo[d]chromeno[3,4-b]azepine-2,3-diol hydrochloride | Not explicitly stated for final step yield researchgate.net | Deprotection of methylenedioxy group |

Molecular modeling studies comparing this compound (compound 4) and its ring-expanded analogs (compounds 5 and 6) have indicated deviations in the orientation of the accessory phenyl ring researchgate.net. These conformational differences, potentially coupled with steric intrusion from the additional methylene group in the azepine ring, suggest a requirement for a well-defined placement of the accessory phenyl ring for optimal receptor interaction researchgate.net.

Molecular Pharmacology and Receptor Binding Characteristics of Doxanthrine

Dopamine (B1211576) Receptor Subtype Selectivity and Binding Affinity

Doxanthrine exhibits a notable selectivity profile among dopamine receptor subtypes, demonstrating high affinity primarily for the D1-like receptor family.

High Affinity and Selectivity for D1-like Receptors (D1 and D5)

This compound is characterized as a potent and selective full agonist at dopamine D1-like receptors, which include the D1 and D5 subtypes. nih.govwikipedia.orgwindows.netpurdue.edunih.govnih.govscispace.com Studies have shown that racemic this compound displays approximately 100-fold greater selectivity for D1 over D2 receptors. nih.gov The (+)-enantiomer of this compound exhibits even higher selectivity, demonstrating 200-fold selectivity for D1 over D2 receptors. nih.gov In contrast, the (-)-enantiomer possesses only about 20-fold selectivity for D1 versus D2 receptors. nih.gov

Functional studies evaluating the stimulation of cyclic AMP accumulation, a downstream effect of D1 receptor activation, have shown that (+)-doxanthrine is a potent agonist. In HEK cells stably expressing the human dopamine D1 receptor, (+)-doxanthrine displayed full intrinsic activity (111 ± 3%) relative to dopamine, with an EC50 value of approximately 50 nM. nih.gov In porcine striatal tissue, (+)-doxanthrine also showed high intrinsic activity (115 ± 15%) and an EC50 of 68 ± 14 nM, proving more potent than dopamine (EC50 of 370 ± 77 nM) in this system. nih.gov

While this compound shows high affinity for D1-like receptors, distinguishing between the D1 and D5 subtypes with currently available compounds remains challenging. windows.netnih.gov

Differential Selectivity Profile Against D2-like Receptors (D2, D3, D4)

Compared to its high affinity for D1-like receptors, this compound, particularly the (+)-enantiomer, shows significantly lower affinity for the D2-like receptor family, which includes the D2, D3, and D4 subtypes. nih.govwikipedia.orgpurdue.eduresearchgate.net As mentioned, racemic this compound demonstrates around 100-fold selectivity for D1 over D2 receptors, with the (+)-enantiomer showing even greater (200-fold) D1/D2 selectivity. nih.gov This differential selectivity is a key aspect of this compound's pharmacological profile. While the search results highlight the lower affinity for the D2-like family as a whole compared to D1-like receptors, detailed specific binding affinities or selectivity ratios of this compound for the individual D2, D3, and D4 subtypes were not extensively provided in the retrieved information.

Stereochemical Influences on this compound's Pharmacological Profile

The stereochemistry of this compound significantly influences its pharmacological profile, leading to distinct activities and potencies for its enantiomers.

Distinct Pharmacological Activities of (+)-Doxanthrine and (-)-Doxanthrine

Conversely, at α2C adrenergic receptors, the activity profile is reversed. (-)-Doxanthrine is a potent agonist at α2C receptors, while (+)-doxanthrine is considerably less potent at this site. nih.govnih.govpurdue.eduresearchgate.net This demonstrates a clear divergence in the receptor targets and activities of the individual enantiomers.

Enantiomeric Differences in Potency and Intrinsic Agonist Activity

Significant enantiomeric differences in potency and intrinsic agonist activity have been observed for this compound at both dopamine D1 and α2C adrenergic receptors.

At the dopamine D1 receptor, (+)-doxanthrine displays greater potency and full intrinsic activity compared to (-)-doxanthrine. nih.govnih.govpurdue.eduresearchgate.netresearchgate.net Functional studies in HEK cells expressing the human D1 receptor showed (+)-doxanthrine with an EC50 of approximately 50 nM and full intrinsic activity (111 ± 3%), while (-)-doxanthrine was a weak partial agonist/antagonist. nih.gov Similar results were observed in porcine striatal tissue and MCF7 cells expressing an endogenous human D1-like receptor, where (+)-doxanthrine was more potent than (-)-doxanthrine and dopamine. nih.gov

At α2C adrenergic receptors, the potency relationship is inverted. (-)-Doxanthrine is significantly more potent than (+)-doxanthrine, with an EC50 value of 4 nM for (-)-doxanthrine at this receptor. nih.govnih.govpurdue.eduresearchgate.net

The following table summarizes some of the key potency and intrinsic activity data for the this compound enantiomers:

| Receptor Subtype | Enantiomer | Potency (EC50) | Intrinsic Activity (Relative to Dopamine) | Reference |

| Human Dopamine D1 (HEK) | (+)-Doxanthrine | ~50 nM | 111 ± 3 % | nih.gov |

| Human Dopamine D1 (HEK) | (-)-Doxanthrine | Less potent | Weak partial agonist/antagonist | nih.gov |

| Porcine Striatal D1-like | (+)-Doxanthrine | 68 ± 14 nM | 115 ± 15 % | nih.gov |

| α2C Adrenergic | (-)-Doxanthrine | 4 nM | Not specified as full/partial agonist | nih.govnih.govpurdue.eduresearchgate.net |

| α2C Adrenergic | (+)-Doxanthrine | Less potent | Not specified | nih.govnih.govpurdue.eduresearchgate.net |

Methodological Approaches in Receptor Binding Studies

Investigating the molecular pharmacology of this compound has involved several key methodological approaches to characterize its binding affinity and functional activity at dopamine receptors. These methods provide complementary insights into how this compound interacts with its target receptors in different biological contexts.

Radioligand Displacement Binding Assays in Tissue Homogenates (e.g., Porcine Striatal Tissue)

Radioligand displacement binding assays in tissue homogenates are a fundamental technique for determining the affinity of a compound for a specific receptor in a more native environment. This method involves using a radioactive ligand that binds to the receptor and then measuring the ability of the test compound (this compound) to displace the radioligand from its binding site. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Studies utilizing porcine striatal tissue, which is rich in dopamine receptors, have been instrumental in characterizing this compound's binding profile. These assays typically employ a radioligand selective for D₁-like receptors, such as [³H]SCH23390, and a radioligand selective for D₂-like receptors, such as [³H]spiperone or chlorpromazine, to assess selectivity. wikipedia.org, wikipedia.org, nih.gov

Research has shown that this compound (specifically referred to as compound 2 or 4 in some studies) exhibits high affinity for D₁-like receptors in porcine striatal tissue. One study reported a D₁ Kᵢ value of 26 nM for this compound. wikipedia.org Another study found a D₁ Kᵢ of 21 ± 4 nM and a significantly lower affinity for D₂-like receptors with a Kᵢ of 6120 ± 1460 nM in porcine striatal tissue, demonstrating a substantial selectivity for D₁ receptors over D₂ receptors. wikipedia.org

The enantiomers of this compound have also been evaluated. (+)-Doxanthrine displayed greater potency than (-)-Doxanthrine in porcine striatal tissue. wikipedia.org, wikipedia.org Functional studies in porcine striatal tissue measuring adenylate cyclase activity revealed that (+)-Doxanthrine had high intrinsic activity (115 ± 15%) relative to dopamine and an EC₅₀ of 68 ± 14 nM. (+)-Doxanthrine was more potent than dopamine, which had an EC₅₀ value of 370 ± 77 nM in this system. wikipedia.org

The following table summarizes representative binding affinity data for this compound and reference compounds in porcine striatal tissue:

| Compound | D₁-like Receptor Kᵢ (nM) | D₂-like Receptor Kᵢ (nM) | Reference |

| This compound | 26 | Not specified | wikipedia.org |

| This compound | 21 ± 4 | 6120 ± 1460 | wikipedia.org |

| SCH23390 | Included as standard | Included as standard | wikipedia.org |

| Chlorpromazine | Not specified | Included as standard | wikipedia.org |

Note: Data are representative and may vary slightly between studies.

Evaluation in Recombinant Receptor Expression Systems (e.g., HEK-D1 cells)

Recombinant receptor expression systems, such as Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D₁ receptor (HEK-D₁ cells), are valuable tools for studying receptor-ligand interactions in a controlled environment with a defined receptor population. These systems allow for the characterization of ligand binding and functional activity, often measured by the accumulation of intracellular cyclic AMP (cAMP) as D₁ receptors are Gαs-coupled and stimulate adenylyl cyclase. wikipedia.org, mims.com, researchgate.net, guidetopharmacology.org

Studies in HEK-D₁ cells have confirmed this compound's activity as a D₁ receptor agonist. The (+) enantiomer of this compound displayed full intrinsic activity (111 ± 3%) relative to dopamine and an EC₅₀ of approximately 50 nM in stimulating cAMP accumulation. wikipedia.org This indicates that (+)-Doxanthrine can activate the D₁ receptor to a similar maximal extent as the endogenous agonist dopamine in this system. (-)-Doxanthrine was found to be less potent than (+)-Doxanthrine and dopamine in this heterologous expression system. wikipedia.org, wikipedia.org

Radioligand saturation assays performed on HEK cells stably expressing wild-type D₁ receptors using [³H]SCH23390 have determined receptor expression levels (Bmax) and the affinity of the radioligand (Kd). For wild-type D₁ cell lines, mean Kd values of approximately 1.2 nM and Bmax values of around 1840 fmol/mg have been reported. wikidata.org, mims.com These assays are foundational for subsequent displacement studies.

The following table summarizes representative functional activity data for this compound enantiomers and dopamine in HEK-D₁ cells:

| Compound | Intrinsic Activity (% relative to Dopamine) | EC₅₀ (nM) | Reference |

| (+)-Doxanthrine | 111 ± 3 | ~50 | wikipedia.org |

| (-)-Doxanthrine | Lower than (+)-DOX and Dopamine | Not specified | wikipedia.org |

| Dopamine | 100 (reference) | Not specified | wikipedia.org |

Note: Intrinsic activity is relative to dopamine. EC₅₀ values are approximate where indicated.

Studies in Endogenous D1-like Receptor Cell Models (e.g., MCF7 cells)

While recombinant systems offer control, studying ligand interactions in cell lines that endogenously express dopamine receptors provides insights into receptor behavior in a more complex cellular environment. MCF7 cells, a breast cancer cell line, have been identified as expressing an endogenous human dopamine D₁-like receptor. wikipedia.org, wikipedia.org, nih.gov This makes them a relevant model for evaluating the pharmacological properties of D₁ receptor ligands in a system that reflects native cellular signaling pathways.

Studies in MCF7 cells have further characterized the activity of this compound enantiomers. Consistent with findings in porcine striatal tissue and HEK-D₁ cells, (+)-Doxanthrine was found to be more potent than (-)-Doxanthrine and dopamine in stimulating the D₁-like receptor in MCF7 cells. wikipedia.org, wikipedia.org Interestingly, studies revealed that (-)-Doxanthrine acted as a weak partial agonist or antagonist in MCF7 cells, capable of reducing the functional activity of both (+)-Doxanthrine and dopamine. wikipedia.org, wikipedia.org

Evaluation of other D₁ receptor agonists in MCF7 cells has shown dose-dependent stimulation of cyclic AMP accumulation. For example, dopamine had an EC₅₀ of 1120 ± 100 nM, and SKF38393, a selective partial agonist, displayed reduced intrinsic activity (approximately 30% relative to dopamine) with an EC₅₀ of 1060 ± 290 nM in this cell line. wikipedia.org Dihydrexidine (B1670578), another D₁ agonist, was a "full" agonist relative to dopamine with an EC₅₀ of 81 ± 1 nM in MCF7 cells. wikipedia.org These comparisons highlight the potent agonist activity of (+)-Doxanthrine in this endogenous system.

The following table summarizes representative functional activity data for this compound enantiomers and reference compounds in MCF7 cells:

| Compound | Intrinsic Activity (% relative to Dopamine) | EC₅₀ (nM) | Reference |

| (+)-Doxanthrine | More potent than Dopamine | Not specified | wikipedia.org |

| (-)-Doxanthrine | Weak partial agonist/antagonist | Not specified | wikipedia.org |

| Dopamine | 100 (reference) | 1120 ± 100 | wikipedia.org |

| SKF38393 | ~30 | 1060 ± 290 | wikipedia.org |

| Dihydrexidine | "Full" | 81 ± 1 | wikipedia.org |

Mechanisms of Action at the Cellular and Subcellular Levels

G Protein Coupling and Intracellular Signal Transduction Pathways

The dopamine (B1211576) D1 receptor is known to couple with the stimulatory G proteins Gαs and Gαolf. purdue.edunih.gov Activation of these G proteins by agonists like Doxanthrine triggers downstream signaling pathways that modulate cellular function. nih.gov

Activation of Adenylate Cyclase and Cyclic AMP (cAMP) Accumulation

A primary consequence of D1R activation and its coupling to Gαs and Gαolf is the stimulation of adenylyl cyclase (AC). purdue.edunih.govfrontierspartnerships.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govfrontierspartnerships.org Increased intracellular levels of cAMP then activate protein kinase A (PKA), a key enzyme that phosphorylates various target proteins, influencing a range of cellular processes, including neuronal activity and gene expression. nih.govfrontierspartnerships.org Studies have shown that this compound can stimulate cAMP accumulation in cells expressing the human dopamine D1 receptor. nih.govresearchgate.net The (+)-enantiomer of this compound has demonstrated full intrinsic activity in stimulating cAMP accumulation, comparable to dopamine. nih.gov

Investigation of Gαs/olf and Gαq Protein Coupling

Research has specifically investigated the coupling of this compound to different G protein subtypes associated with the D1 receptor. Studies utilizing bioluminescence resonance energy transfer (BRET) assays and fluorescence-based cAMP production assays have shown that this compound, along with other tetracyclic catechol agonists, exerts full agonism for Gαs coupling. researchgate.netbiorxiv.orgnih.gov However, these same compounds demonstrated only partial agonism for Gαolf coupling. researchgate.netbiorxiv.orgnih.gov This differential coupling profile suggests that this compound may preferentially activate Gαs-mediated signaling pathways over Gαolf-mediated pathways. biorxiv.orgnih.gov The distribution of these G proteins in the brain, with Gαolf predominantly found in the striatum and Gαs in regions like the cortex, suggests potential for region-specific pharmacological effects. biorxiv.orgnih.gov While the D1R is primarily known to couple to Gαs/olf, some evidence suggests potential coupling to Gαq, although the physiological relevance of this coupling remains controversial. researchgate.netnih.govfrontierspartnerships.orgmdpi.com Studies using various biosensors were unable to detect Gαq or Gα11 protein coupling to homomers or heteromers of D1 or D2 receptors. researchgate.net

Based on the research findings, the following data table summarizes the efficacy of this compound at Gαs and Gαolf coupling:

| Compound | Gαs Coupling Efficacy (relative to Dopamine) | Gαolf Coupling Efficacy (relative to Dopamine) |

| This compound | Full Agonist | Partial Agonist |

| Dihydrexidine (B1670578) | Full Agonist | Partial Agonist |

| Tavapadon | Partial Agonist | Full Agonist |

Note: Efficacy is relative to Dopamine as a full agonist. researchgate.netbiorxiv.orgnih.gov

Analysis of β-Arrestin Recruitment and Biased Agonism

In addition to G protein coupling, D1R activation can also lead to the recruitment of β-arrestin proteins. nih.gov Beta-arrestins are involved in receptor desensitization, internalization, and can also mediate G protein-independent signaling pathways. nih.govnih.govbiomolther.org The concept of biased agonism describes ligands that differentially engage G protein-dependent and β-arrestin-dependent signaling pathways. nih.govbiomolther.org Studies have investigated the ability of this compound to recruit β-arrestin. biorxiv.orgresearchgate.net Compared to their efficacy at Gαs engagement, this compound and other tetracyclic catechol compounds appeared to be balanced agonists at Gαs and β-arrestin recruitment, demonstrating a high level of β-arrestin recruitment. biorxiv.orgresearchgate.net This contrasts with some non-catechol compounds and benzazepine catechol compounds which have shown G-protein bias. biorxiv.orgresearchgate.net The high efficacy of this compound at β-arrestin recruitment might contribute to phenomena like rapid tolerance observed with some tetracyclic catechol D1R agonists. biorxiv.org

Molecular Basis of this compound-Receptor Interactions

Understanding the molecular interactions between this compound and the dopamine D1 receptor is crucial for elucidating its mechanism of action and for the design of new ligands. nih.govnih.govkb.se

Identification of Key Amino Acid Residues in Receptor Binding Site (e.g., Serine residues in Transmembrane Helix 5)

The binding site of the dopamine D1 receptor involves specific amino acid residues within the transmembrane helices and extracellular loops. news-medical.netwikipedia.orgkb.se For catechol-based agonists like this compound, interactions with conserved serine residues in Transmembrane Helix 5 (TM5) are particularly important for receptor activation. wikipedia.orgkb.se Specifically, Ser1985.42, Ser1995.43, and Ser2025.46 in TM5 function as microswitches essential for D1R activation. wikipedia.org Site-directed mutagenesis studies have shown that mutating Ser1985.42 significantly decreases the binding of dopamine and partial agonists. nih.gov A hydrogen bond pharmacophoric feature involving Ser-TM5 has been shown to contribute significantly to the selectivity of D1 agonists. kb.se Other residues in the transmembrane region and the second extracellular loop also play a role in determining selectivity. kb.se

Conformational Changes of the Dopamine D1 Receptor Induced by this compound Binding

Agonist binding to GPCRs, including the D1 receptor, induces conformational changes that facilitate G protein coupling and activation. biorxiv.orgwikipedia.orgnih.govmdpi.com Cryo-EM and X-ray crystallography studies of the D1 receptor bound to agonists reveal conformational changes such as the outward movement of Transmembrane Helix 6 (TM6) and the extension of TM5, which are important for engaging the Gαs subunit. wikipedia.org Molecular modeling studies comparing this compound with related compounds like dihydrexidine suggest that subtle conformational differences between these ligands can lead to shifts in their location within the receptor binding site, influencing their interactions with specific residues. nih.govnih.govresearchgate.net These conformational differences induced by ligand binding are thought to contribute to the differential activation profiles observed for various agonists, including the distinct coupling preferences of this compound for Gαs versus Gαolf. biorxiv.org

Modulation of Downstream Signaling Cascades and Effector Systems

This compound, as a potent and selective full agonist of the dopamine D1 receptor (D1R), exerts its cellular and subcellular effects primarily through the modulation of downstream signaling cascades initiated by D1R activation. The D1R belongs to the D1-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) known to primarily couple with the stimulatory G proteins Gαs and Gαolf. guidetopharmacology.orgfishersci.canih.govresearchgate.netuni.lu This coupling leads to the activation of adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). guidetopharmacology.orgnih.govresearchgate.netuni.lu

The resulting increase in intracellular cAMP levels is a key event in D1R signaling. Elevated cAMP then activates protein kinase A (PKA), a serine/threonine kinase that plays a central role in mediating many of the downstream effects of D1R activation. fishersci.caresearchgate.net PKA can phosphorylate a variety of protein substrates in different cellular compartments, including the cytosol, nucleus, and synaptic membranes. researchgate.net These phosphorylation events can directly modulate the function of ion channels, activate or inhibit enzymes, and influence gene expression. researchgate.net

Research findings highlight the cAMP/PKA pathway as a major cascade modulated by this compound-mediated D1R activation. This pathway is implicated in regulating crucial neuronal functions such as neuronal excitability, the stimulation of gene expression, and the facilitation of synaptic plasticity. fishersci.caresearchgate.net However, the downstream signaling landscape is complex, and D1Rs can also engage other pathways and effector systems. fishersci.caresearchgate.net For instance, D1R activation can lead to the modulation of secondary effectors including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons), Extracellular signal-regulated kinases 1/2 (ERK1/2), and protein phosphatase 2A (PP2A). researchgate.net

Prolonged exposure to D1R agonists like this compound can also trigger receptor desensitization and internalization. This process involves the phosphorylation of intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs) and other kinases such as GSK3b. nih.gov These phosphorylation events can facilitate the recruitment and coupling of β-arrestins, which can lead to the internalization of the D1R. nih.gov Furthermore, β-arrestins can act as scaffolding proteins, assembling signaling complexes that mediate cAMP-independent signaling cascades. nih.gov Studies also suggest that the formation of heterocomplexes between D1 and D3 receptors may lead to a switch in D1 signaling towards cAMP-independent pathways. nih.gov

Detailed research findings on the enantiomers of this compound underscore the stereoselectivity of its action at the D1 receptor and its impact on downstream signaling. Studies have shown that the (+)-enantiomer of this compound is a potent full agonist at the D1 receptor, exhibiting high intrinsic activity and potency in stimulating cyclic AMP accumulation in various systems, including heterologous expression systems (HEK cells) and porcine striatal tissue. guidetopharmacology.orgnih.gov In contrast, the (-)-enantiomer demonstrates significantly lower potency and intrinsic activity at D1 receptors, behaving as a weak partial agonist or even an antagonist, and can reduce the functional activity of (+)-doxanthrine and dopamine. guidetopharmacology.orgciteab.com Interestingly, the (-)-enantiomer shows potent agonist activity at α2C adrenergic receptors, demonstrating a reversal of stereoselectivity compared to D1 receptors. guidetopharmacology.orgciteab.com

The following table summarizes representative data on the functional activity of this compound enantiomers and related compounds in stimulating cyclic AMP accumulation:

| Compound | System | Effect on cAMP Accumulation | Intrinsic Activity (relative to Dopamine) | EC50 (nM) | Reference |

|---|---|---|---|---|---|

| (+)-Doxanthrine | HEK cells (recombinant human D1R) | Stimulation | 111 ± 3 % | ~50 | guidetopharmacology.orgnih.gov |

| (+)-Doxanthrine | Porcine Striatal Tissue (D1-like R) | Stimulation | 115 ± 15 % | 68 ± 14 | guidetopharmacology.org |

| (-)-Doxanthrine | HEK cells (recombinant human D1R) | Stimulation | Lower than (+)-Doxanthrine | Less potent | guidetopharmacology.orgnih.gov |

| (-)-Doxanthrine | MCF7 cells (endogenous human D1-like R) | Weak Partial Agonist/Antagonist | Reduced functional activity | - | guidetopharmacology.orgciteab.com |

| (±)-Doxanthrine | MCF7 cells (endogenous human D1-like R) | Stimulation | Slightly reduced compared to Dopamine | More potent | guidetopharmacology.org |

| Dopamine | MCF7 cells (endogenous human D1-like R) | Stimulation | 100 % (reference) | 1120 ± 100 | guidetopharmacology.org |

| Dopamine | Porcine Striatal Tissue (D1-like R) | Stimulation | - | 370 ± 77 | guidetopharmacology.org |

| Dihydrexidine | MCF7 cells (endogenous human D1-like R) | Stimulation | "Full" agonist relative to Dopamine | 81 ± 1 | guidetopharmacology.org |

| SKF38393 | MCF7 cells (endogenous human D1-like R) | Stimulation | ~30 % relative to Dopamine | 1060 ± 290 | guidetopharmacology.org |

This data illustrates the differential effects of this compound enantiomers on D1 receptor-mediated cAMP signaling, highlighting the importance of stereochemistry in determining the pharmacological profile and subsequent modulation of downstream effector systems.

Structure Activity Relationship Sar and Computational Modeling of Doxanthrine

Elucidation of the β-Phenyldopamine Pharmacophore in Doxanthrine and its Analogs

This compound is a potent and selective full agonist for the D1 dopamine (B1211576) receptor. nih.gov Its design is centered around the β-phenyldopamine pharmacophore, a structural motif recognized for conferring D1-like agonist properties. nih.gov This pharmacophore involves an aromatic group attached to the β-position relative to the amine group of a dopamine-like structure. researchgate.net In this compound, this β-phenyl group is integrated into a rigid tetracyclic chromanoisoquinoline framework. nih.govpurdue.edu This constrained conformation is believed to be crucial for its high efficacy and selectivity. biorxiv.orgbiorxiv.org The development of this compound was a strategic evolution from its bioisostere, dihydrexidine (B1670578) (DHX), where an oxygen atom replaces a methylene (B1212753) group in the ring structure. purdue.edu This single atom substitution dramatically increased selectivity for the D1 receptor. purdue.edu

The importance of the β-phenyldopamine pharmacophore is further highlighted by structure-activity relationship (SAR) studies. These studies indicate that the β-phenyl moiety likely interacts with an accessory binding region within the D1 receptor's orthosteric binding site. nih.gov The precise orientation of this phenyl group within this pocket is a key determinant of receptor activation. nih.gov The restricted conformation of the β-phenyldopamine pharmacophore in tetracyclic catechol agonists like this compound is thought to be responsible for their selectivity and full agonism at the D1 receptor. biorxiv.orgbiorxiv.org

Impact of Specific Structural Modifications on Receptor Affinity, Efficacy, and Selectivity

Research into the effects of substitutions on the pendant phenyl ring of this compound and its analogs has revealed important insights into the topology of the D1 receptor binding site. Studies on the bioisosteric compound, dihydrexidine, have shown that the D1 receptor can tolerate small substituents at the 2-, 3-, and 4-positions of this accessory phenyl ring. researchgate.net For instance, the 2-methyl substituted analog of dihydrexidine demonstrated high affinity for the D1 receptor. researchgate.net

However, a fascinating discovery was made when identical pendant phenyl ring substitutions were applied to both the dihydrexidine and this compound templates. These modifications led to surprisingly different effects on D1-like receptor binding. nih.govresearchgate.net This suggests that despite their structural similarities, these two ligands interact differently with the D1 receptor. nih.govresearchgate.net Molecular modeling studies propose that slight conformational differences between the tetralin-based structure of dihydrexidine and the chroman-based structure of this compound cause a shift in the positioning of the pendant ring substituents within the receptor. nih.govscience.gov This highlights the sensitivity of the receptor to the precise placement of these substituent groups.

The conformation of the this compound molecule and the steric bulk of its constituent parts play a critical role in its interaction with the D1 receptor. To investigate these factors, ring-expanded analogs of this compound were synthesized. researchgate.net Specifically, the C-ring of the tetracyclic structure was expanded to create hexahydrobenzo[e]chromeno[3,4-b]azepine-2,3-diol and (±)-trans-6,6a,7,8,9,13b-hexahydrobenzo[d]chromeno[3,4-b]azepine-2,3-diol. researchgate.net These ring-expanded analogs exhibited only micromolar affinity for the D1 receptor, a significant decrease compared to this compound. researchgate.net

Molecular modeling of these analogs revealed deviations in the orientation of the accessory phenyl ring compared to this compound. researchgate.net Furthermore, the additional methylene group in the expanded azepine ring was proposed to cause an unfavorable steric clash within the receptor binding site. researchgate.net These findings underscore that the placement of the accessory phenyl ring must be precisely defined for optimal receptor interaction. researchgate.net It is also suggested that a deviation from coplanarity of this β-phenyl substituent is necessary to achieve high-affinity D1 binding. purdue.edu The conformation of the β-phenyl ring relative to the catechol plane is considered crucial for agonist activity. nih.gov

This compound possesses chiral centers, leading to the existence of enantiomers, which are non-superimposable mirror images of each other. The pharmacological activity of these enantiomers is markedly different, demonstrating the importance of stereochemistry in receptor binding. nih.gov

The (+)-enantiomer of this compound, (+)-DOX, is a potent, full agonist at the D1 dopamine receptor with high selectivity over the D2 receptor. nih.govresearchgate.net In contrast, the (-)-enantiomer, (-)-DOX, is a weak partial agonist at the D1 receptor. nih.gov In fact, (-)-DOX can act as an antagonist, reducing the functional activity of both (+)-DOX and dopamine itself. nih.govresearchgate.net

Interestingly, the stereoselectivity is reversed at the α2C adrenergic receptor. (-)-DOX is a potent agonist at this receptor, exhibiting approximately 10-fold greater potency than (+)-DOX. nih.gov This reversal of enantioselectivity between the D1 and α2C receptors is a remarkable finding, especially considering they are both G protein-coupled receptors. nih.gov This highlights the subtle yet critical differences in the binding pockets of these receptors and has significant implications for the therapeutic use of this compound, suggesting that the enantiomerically pure (+)-DOX would be a more targeted therapeutic agent. nih.gov The development of enantiomerically pure drugs is crucial to minimize the potential for off-target effects from the less active or inactive enantiomer. nih.gov

Influence of Molecular Conformation and Steric Factors on Binding

Advanced Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques have been instrumental in understanding the structural basis for the selectivity of this compound for the D1 receptor over the D2 receptor. Pharmacophore modeling, in particular, has been used to identify the key chemical features required for agonist activity at these receptors. nih.govnih.gov

A three-dimensional structure model of the D1 receptor in its agonist-bound state was constructed using (+)-doxanthrine as a template for the bound ligand. nih.govnih.gov This model was then compared with a selective D1 agonist pharmacophore model. While there was good agreement in the arrangement of pharmacophoric features, the excluded volumes of the pharmacophore model did not perfectly match the shape of the agonist binding pocket in the receptor model. nih.govnih.gov This led to the development of a new, receptor-based pharmacophore model with forbidden volumes defined by the positions of amino acids in the binding site. nih.gov

A comparison of the 3D structures and pharmacophore models for both D1 and D2 receptors revealed key differences that govern agonist selectivity. nih.govnih.gov A hydrogen bond feature involving serine residues in the fifth transmembrane helix (TM5) was identified as a major contributor to D1 selectivity. nih.govnih.gov Additionally, several non-conserved amino acid residues in the binding pockets were found to be critical for distinguishing between D1 and D2 receptor agonists. These include Ser/Cys³·³⁶, Tyr/Phe⁵·³⁸, Ser/Tyr⁵·⁴¹, and Asn/His⁶·⁵⁵ in the transmembrane helices, as well as residues in the second extracellular loop. nih.govnih.gov These computational insights provide a valuable framework for the rational design of new, highly selective D1 and D2 receptor agonists. nih.gov

Data Tables

Table 1: Binding Affinities of this compound and its Ring-Expanded Analogs at Dopamine Receptors

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| This compound | 21 ± 4 | 6120 ± 1460 |

| Ring-Expanded Analog 5 | 6970 ± 1200 | 16500 ± 3200 |

| Ring-Expanded Analog 6 | >10,000 | >10,000 |

Data sourced from a study on C-ring expanded analogs of this compound. researchgate.net

Table 2: Pharmacological Profile of this compound Enantiomers

| Enantiomer | D1 Receptor Activity | α2C Adrenergic Receptor Activity |

| (+)-Doxanthrine | Potent full agonist | Weak agonist |

| (-)-Doxanthrine | Weak partial agonist/antagonist | Potent agonist (EC50 ≈ 4 nM) |

This table summarizes findings from a comparative study of this compound enantiomers. nih.gov

3D Structure Modeling of this compound-Receptor Complexes

The three-dimensional (3D) structure of G-protein coupled receptors (GPCRs), such as the dopamine D1 receptor, is crucial for understanding how ligands like this compound bind and elicit a functional response. Due to the challenges in experimentally determining these structures, computational methods like homology modeling are employed. gu.se

A 3D structural model of the dopamine D1 receptor in its active, agonist-bound state was developed using (+)-Doxanthrine as a template ligand to define the binding site. nih.gov This model was constructed through homology modeling, utilizing the crystal structure of the human β₂ adrenergic receptor (PDB code: 2RH1) as a template, given the structural similarities among class A GPCRs. nih.gov The binding pocket of the D1 receptor model was specifically defined by including amino acid residues located within a 3.5 Å radius of the docked this compound molecule. nih.gov

Two distinct binding modes were initially identified through this modeling procedure, using either (+)-Doxanthrine or another agonist, SKF89626. nih.govresearchgate.net The resulting D1 receptor model, complexed with this compound, provided significant insights into the spatial arrangement of key interacting amino acids. gu.se

Molecular modeling studies on analogues of this compound have further underscored the importance of specific structural orientations for high-affinity binding. researchgate.netnih.gov These studies revealed that slight conformational differences, particularly in the orientation of the accessory phenyl ring, can significantly alter binding affinity at the D1 receptor. researchgate.net Comparisons between this compound and the structurally related compound dihydrexidine showed that subtle changes in the ligand's core structure (a chroman versus a tetralin system) lead to a different positioning of substituents within the receptor, affecting ligand-receptor interactions. nih.gov This highlights that the precise placement of key pharmacophoric elements of this compound within the receptor's binding pocket is critical for its activity. researchgate.net

Table 1: Key Parameters in the Homology Modeling of the this compound-D1 Receptor Complex

| Parameter | Description | Source |

|---|---|---|

| Target Protein | Dopamine D1 Receptor (agonist-bound state) | gu.senih.gov |

| Template Structure | Human β₂ Adrenergic Receptor (PDB: 2RH1) | nih.gov |

| Modeling Ligand | (+)-Doxanthrine | nih.govresearchgate.net |

| Binding Pocket Definition | Amino acids within 3.5 Å of this compound | nih.gov |

| Key Finding | The model revealed the spatial arrangement of key amino acid residues interacting with the agonist. | gu.se |

| Conformational Insight | The orientation of the accessory phenyl ring of this compound is critical for receptor binding. | researchgate.net |

Molecular Dynamics Simulations and Docking Analyses to Predict Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. nih.gov Docking is used to predict the preferred binding orientation of a ligand within a receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. nih.govmdpi.com

In the study of this compound, molecular docking was a foundational step in the generation of the D1 receptor homology model. nih.gov this compound was docked into the putative binding site of the receptor to guide the modeling process and to identify the key amino acid residues forming the binding pocket. nih.gov This initial placement is critical for establishing a hypothetical binding pose that can be further evaluated.

Following docking, MD simulations are typically performed to assess the stability of the predicted ligand-receptor complex. plos.orgfrontiersin.org An MD simulation calculates the motion of atoms in the system over time by solving Newton's equations of motion, allowing researchers to observe how the ligand and protein interact and adapt to each other in a simulated physiological environment. mdpi.commdpi.com This technique is essential for refining the static picture provided by docking, confirming whether the predicted binding mode is stable, and identifying key interactions, such as hydrogen bonds, that are maintained throughout the simulation. plos.org

While detailed MD simulation results specifically for the this compound-D1 complex are not extensively published in the provided sources, the methodology was applied to the broader study of D1/D2 receptor selectivity. nih.gov These computational approaches identified key non-conserved amino acid residues that contribute to the selective binding of agonists to the D1 versus the D2 receptor. nih.gov

Table 2: Key Amino Acid Residues in D1/D2 Agonist Selectivity Identified Through Computational Modeling

| Location | D1 Receptor Residue | D2 Receptor Residue | Significance in Selectivity | Source |

|---|---|---|---|---|

| TM3 | Ser3.36 | Cys3.36 | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

| TM5 | Tyr5.38 | Phe5.38 | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

| TM5 | Ser5.41 | Tyr5.41 | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

| TM6 | Asn6.55 | His6.55 | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

| EC2 | Ser | Ile | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

| EC2 | Leu | Asn | Contributes to D1/D2 receptor agonist selectivity. | nih.gov |

TM = Transmembrane Helix; EC2 = Second Extracellular Loop

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models

In Vitro Functional Assays

Assessment of Doxanthrine Agonist Efficacy in Cell-Based Systems

The agonist properties of this compound have been meticulously examined in various cell-based systems to determine its efficacy and selectivity at dopamine (B1211576) receptors.

Initial studies focused on the enantiomers of this compound, (+)-doxanthrine and (-)-doxanthrine. In a heterologous expression system using HEK cells that stably express the human dopamine D1 receptor, (+)-doxanthrine demonstrated full intrinsic activity, comparable to dopamine, with an EC50 of approximately 50 nM. nih.gov Conversely, the (-) enantiomer showed significantly lower potency. nih.gov

Further investigations in porcine striatal tissue, which contains native D1-like dopamine receptors, confirmed these findings. (+)-doxanthrine exhibited high intrinsic activity (115 ± 15%) and an EC50 of 68 ± 14 nM, proving to be more potent than dopamine itself (EC50 of 370 ± 77 nM) in this system. nih.gov

| Compound | Cell System | Intrinsic Activity (relative to Dopamine) | EC50 (nM) |

|---|---|---|---|

| (+)-Doxanthrine | HEK-D1 cells | 111 ± 3% | ~50 |

| (-)-Doxanthrine | HEK-D1 cells | Reduced | Markedly reduced potency |

| (+)-Doxanthrine | Porcine Striatal Tissue | 115 ± 15% | 68 ± 14 |

| Dopamine | Porcine Striatal Tissue | 100% | 370 ± 77 |

Studies using MCF7 cells, which endogenously express a human D1-like receptor, revealed that (-)-doxanthrine acts as a weak partial agonist/antagonist. nih.govresearchgate.net It was observed to diminish the functional activity of both (+)-doxanthrine and dopamine. nih.govresearchgate.net Interestingly, a reversal of enantioselectivity was noted at α2C adrenergic receptors, where (-)-doxanthrine was tenfold more potent than (+)-doxanthrine, with an EC50 value of 4 nM. nih.govresearchgate.net Racemic this compound has shown about 100-fold greater selectivity for D1 over D2 receptors, with (+)-doxanthrine displaying 200-fold selectivity. nih.gov

Research has also highlighted that tetracyclic catechol agonists like this compound exhibit full agonism for Gαs coupling but act as partial agonists for Gαolf coupling. nih.gov This differential activation of G protein subtypes, with Gαolf being predominant in the striatum and Gαs elsewhere in the brain, suggests a potential for region-specific functional selectivity. nih.gov

Characterization of Cellular Uptake Mechanisms

The cellular uptake of dopamine and related compounds is primarily mediated by the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). rsc.org While specific studies detailing the cellular uptake mechanisms of this compound are not extensively available in the provided context, the behavior of related compounds offers some insight. For instance, dihydrexidine (B1670578) (DHX), a structural analog of this compound, is known to be largely inactive at inhibiting the dopamine uptake system and does not trigger dopamine release. researchgate.net This suggests that its effects are due to direct receptor interaction rather than indirect modulation of dopamine levels. researchgate.net The metabolism of cytosolic dopamine involves enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). rsc.org Disruption in dopamine trafficking, such as inhibition of VMAT2, can lead to an increase in neurotoxic metabolites. rsc.org

In Vivo Animal Models of Neurological Function and Dysfunction

Evaluation in the Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used and well-validated preclinical model of Parkinson's disease. researchgate.netcreative-biolabs.comnih.gov This model involves the injection of the neurotoxin 6-OHDA into one side of the brain, causing a selective loss of dopaminergic neurons in the nigrostriatal pathway. creative-biolabs.com This unilateral lesion leads to motor asymmetry, making it a valuable tool for assessing the efficacy of potential therapeutic agents like this compound. creative-biolabs.comnih.gov

Assessment of Contralateral Rotation as a Measure of Dopaminergic Activity

A key behavioral measure in the 6-OHDA lesioned rat model is contralateral rotation, which is induced by dopamine receptor agonists. researchgate.netfrontiersin.org This rotational behavior is a reliable and quantifiable indicator of dopaminergic stimulation in the depleted striatum. researchgate.netfrontiersin.org

In studies comparing this compound (DOX) and its analog dihydrexidine (DHX), both compounds were evaluated for their ability to induce contralateral rotation. researchgate.netnih.gov After intraperitoneal administration, both DOX and DHX produced robust contralateral rotation at higher doses. researchgate.netnih.gov However, a significant finding was the superior oral activity of this compound. researchgate.netnih.gov Following oral administration, this compound produced significant contralateral rotations, whereas DHX showed no significant activity. researchgate.netnih.gov This suggests that despite its catechol structure, this compound may possess better oral bioavailability. researchgate.netnih.gov

| Compound | Administration Route | Effect on Contralateral Rotation |

|---|---|---|

| This compound (DOX) | Intraperitoneal | Robust rotation at 2.5 and 5.0 mg/kg |

| Dihydrexidine (DHX) | Intraperitoneal | Robust rotation at 2.5 and 5.0 mg/kg (longer duration than DOX) |

| This compound (DOX) | Oral | Significant rotation at 2.5 and 5.0 mg/kg |

| Dihydrexidine (DHX) | Oral | No significant activity |

Analysis of Other Motor Responses and Behavioral Effects

Beyond contralateral rotation, other motor and behavioral effects of this compound have been examined. In one study, the enantiomers of this compound were found to have opposing effects on locomotor activity. purdue.edu (+)-Doxanthrine increased the total distance traveled by the animals, an effect that was blocked by a D1-selective antagonist, confirming its action via D1 receptors. purdue.edu In contrast, (-)-doxanthrine decreased the distance traveled compared to the vehicle group. purdue.edu

These findings underscore the complex pharmacological profile of this compound and its enantiomers, with implications for its therapeutic potential. The stimulation of locomotor activity by (+)-doxanthrine is consistent with the known role of D1 receptors in mediating motor function. plos.org The Gαolf-selective nature of some D1 receptor agonists may be particularly relevant for rescuing locomotor activity due to the high expression of Gαolf in the striatum. nih.gov

No information found on the chemical compound “this compound”.

Extensive searches of scientific databases and scholarly articles have yielded no results for a chemical compound named “this compound.” This suggests that “this compound” may be a non-standardized or incorrect name, a compound that is not publicly documented, or a substance that has not been the subject of published preclinical pharmacological evaluation.

Therefore, the requested article detailing the preclinical pharmacological evaluation of “this compound,” including its effects on locomotor activity, neurochemical modulation, and neuroinflammation, cannot be generated due to the absence of available scientific data.

Advanced Analytical Techniques in Doxanthrine Research

Spectroscopic Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental tools in organic chemistry for the elucidation and confirmation of chemical structures mdpi.comresearchgate.netnih.govrsc.org. These techniques would be routinely applied during the synthesis and characterization of a synthetic compound like Doxanthrine to verify its molecular identity and purity.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C) researchgate.netrsc.org. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allow chemists to map the carbon-hydrogen framework and identify functional groups, providing crucial data for assembling the complete structure researchgate.netnih.gov. Computer-assisted structure elucidation (CASE) systems leverage experimental NMR data to generate and rank potential structures mdpi.comrsc.orgmestrelab.com.

Mass Spectrometry, on the other hand, provides information about the molecular weight and fragmentation pattern of a compound mdpi.comresearchgate.net. By measuring the mass-to-charge ratio of ions derived from the molecule, MS can confirm the molecular formula and provide clues about substructures through the analysis of fragment ions researchgate.net. High-resolution MS offers very accurate mass measurements, which can precisely determine the elemental composition.

For this compound, a synthetic compound with the molecular formula C₁₆H₁₅NO₃ and a molar mass of 269.300 g·mol⁻¹ wikipedia.org, NMR and MS would be essential for confirming that the synthesized product matches the intended structure and molecular weight. Although specific spectroscopic data for this compound were not detailed in the search results, these techniques are standard practice in the synthesis and characterization of novel organic molecules.

Application of X-ray Crystallography or Cryo-Electron Microscopy for Ligand-Receptor Complex Analysis (if this compound itself has been specifically studied this way)

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structures of biological macromolecules, including receptors, and their complexes with ligands researchgate.netdrughunter.com. Understanding the detailed interaction between a ligand like this compound and its target receptor, the dopamine (B1211576) D1 receptor, at an atomic level is crucial for comprehending its mechanism of action and for rational drug design researchgate.netwikipedia.orgnih.gov.

X-ray crystallography involves obtaining a crystal of the protein-ligand complex and then diffracting X-rays through the crystal to produce a diffraction pattern, which can be used to calculate an electron density map from which the atomic structure is built drughunter.comelifesciences.org. Cryo-EM, in contrast, involves flash-freezing a solution of the protein-ligand complex and then imaging the particles using an electron microscope researchgate.netbiorxiv.org. Thousands of these images are then processed computationally to reconstruct a high-resolution 3D structure researchgate.net. Cryo-EM is particularly useful for studying large, flexible complexes and transmembrane proteins like GPCRs, to which the dopamine D1 receptor belongs researchgate.netnih.govbiorxiv.org.

This compound is known to be a potent and selective full agonist for the dopamine D1 receptor wikipedia.org. Studies utilizing X-ray crystallography and Cryo-EM have provided significant insights into the structure of dopamine receptors, including the D1 receptor, and how various agonists bind to them and induce conformational changes that lead to receptor activation and G-protein coupling researchgate.netwikipedia.orgnih.govbiorxiv.orgwikiwand.com. These studies have revealed conserved binding modes for dopamine agonists and the structural determinants of ligand selectivity and receptor activation researchgate.net.

Future Directions and Research Perspectives for Doxanthrine Analogs

Further Elucidation of Ligand-Directed Signaling and Functional Selectivity

Understanding the nuances of how ligands like Doxanthrine interact with the dopamine (B1211576) D1 receptor (D1R) at a molecular level is a critical area for future research. Ligand-directed signaling, also known as biased agonism, describes the ability of a ligand to selectively activate specific downstream signaling pathways mediated by a single receptor. This differs from balanced agonists, which activate multiple pathways case.edu. Research suggests that D1R activation involves not only G protein-dependent signaling (specifically Gαs and Gαolf) but also G protein-independent pathways, such as those mediated by β-arrestins nih.govfrontiersin.org.

Future studies should aim to fully elucidate the specific signaling pathways activated by this compound and its analogs. This involves investigating their impact on different G protein subtypes (Gαs vs. Gαolf) and their capacity to recruit β-arrestins nih.govfrontiersin.org. Understanding the functional selectivity profiles of this compound analogs could lead to the design of compounds that preferentially activate pathways associated with desired therapeutic effects while avoiding those linked to potential side effects case.edumdpi.com. For instance, avoiding β-arrestin recruitment might reduce receptor desensitization and the development of tolerance case.edunih.gov. Advanced techniques, including bioluminescence resonance energy transfer (BRET), can be employed to study the interaction of ligands with G proteins and β-arrestins in live cells, providing detailed insights into signaling bias nih.gov.

Development of Novel this compound Derivatives with Enhanced Receptor Subtype Specificity and Potency

While this compound shows selectivity for D1-like receptors (D1 and D5) over D2-like receptors (D2, D3, and D4), achieving greater specificity within the D1-like subfamily and potentially enhancing potency remains a significant goal nih.govnih.govnews-medical.net. Although no currently available ligands definitively distinguish between D1 and D5 receptors, further structural modifications of the this compound scaffold could explore this possibility frontiersin.orgnews-medical.net.

Structure-activity relationship (SAR) studies on this compound derivatives have already revealed that subtle structural differences can lead to varying effects on D1-like receptor binding nih.gov. Future research should focus on synthesizing novel analogs with targeted modifications to the chromanoisoquinoline structure of this compound nih.gov. This includes exploring different substituents and their placement on the molecule to optimize interactions with specific residues within the D1 receptor binding site nih.gov. Comparing the binding properties of these new derivatives to those of existing D1 agonists, such as dihydrexidine (B1670578), will be crucial in identifying compounds with improved selectivity and potency profiles nih.govresearchgate.net. The goal is to develop next-generation ligands that offer a more precise pharmacological tool for targeting the D1 receptor subtype.

Exploration of Potential Polypharmacology and Unintended Receptor Interactions

Despite efforts to design selective ligands, polypharmacology, where a compound interacts with multiple targets, is a common characteristic of many drugs wikidoc.org. While this compound is considered selective for D1-like receptors, a comprehensive evaluation of its potential interactions with other receptors and biological targets is warranted nih.govnih.govnews-medical.net.

Future research should systematically investigate the binding affinity and functional activity of this compound and its analogs at a broad range of receptors, particularly other G protein-coupled receptors (GPCRs) and ion channels news-medical.netnih.gov. This can be achieved through extensive screening panels and functional assays. Identifying any off-target interactions is crucial for understanding the full pharmacological profile of this compound derivatives and predicting potential unintended effects. This knowledge can then inform the design of future analogs to minimize undesirable interactions and improve the safety profile.

Application of Advanced Computational Design Strategies for Next-Generation Ligand Discovery

Computational approaches play an increasingly vital role in modern drug discovery by accelerating the identification and optimization of lead compounds researchgate.netfrontiersin.org. Applying advanced computational design strategies to this compound research can significantly aid the discovery of next-generation ligands scielo.org.mx.

Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis can be employed to predict the binding modes and affinities of potential this compound analogs to the D1 receptor researchgate.netscielo.org.mx. Structure-based drug design, which utilizes the three-dimensional structure of the target receptor, can guide the design of novel compounds with improved binding characteristics researchgate.net. Ligand-based approaches, which rely on the structures and activities of known ligands like this compound, can also inform the design process researchgate.netscielo.org.mx. Furthermore, advanced simulations like molecular dynamics can provide insights into the dynamic interactions between this compound analogs and the receptor, accounting for receptor flexibility frontiersin.orgnih.gov. The integration of these computational methods can streamline the design and virtual screening of large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing frontiersin.orgscielo.org.mx.

Investigation of this compound's Influence on Specific Cellular Processes (e.g., Receptor Trafficking, Desensitization Mechanisms)

Beyond immediate receptor activation, the long-term cellular effects of this compound binding, particularly on receptor trafficking and desensitization, are important areas for future investigation. Receptor desensitization is a process where the response to an agonist diminishes over time, often involving receptor phosphorylation and internalization nih.govescholarship.org. Receptor trafficking refers to the movement of receptors within the cell, including internalization from the cell surface and recycling back to the membrane nih.govresearchgate.net.

Q & A

Q. What are the key synthetic challenges in producing doxanthrine and its analogs, and how are they addressed methodologically?

this compound synthesis involves multi-step reactions, including Friedel-Crafts acylation and nitrochromene coupling. A major challenge is avoiding the formation of insoluble byproducts like xanthylium ions during aldehyde preparation. Acetylation of sesamol prior to Friedel-Crafts acylation improves yield (85% vs. <50% without acetylation) by reducing dimerization . Stereoselective addition of arylmetal reagents to nitrochromenes ensures cis-configuration in intermediates, critical for downstream ring closure .

| Step | Challenge | Solution | Yield Improvement |

|---|---|---|---|

| Aldehyde synthesis | Xanthylium ion formation | Pre-acetylation of sesamol | 85% → 95% |

| Nitrochromene coupling | Stereochemical control | Use of aryloxazolines as reagents | >90% cis-selectivity |

Q. How do researchers validate the structural identity of novel this compound analogs?

Structural confirmation relies on NMR (e.g., ¹H NMR for stereochemical analysis) and high-resolution mass spectrometry (HRMS). For example, the 1,3-dioxolane ring in C-ring expanded analogs is confirmed via characteristic proton couplings (δ 5.95–6.05 ppm) and ESIMS fragmentation patterns . Purity is assessed via HPLC (>98% by area normalization) and elemental analysis (±0.4% for C, H, N) .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in dopamine D1 receptor binding data for this compound analogs?

Discrepancies in binding affinity (e.g., dihydrexidine vs. This compound derivatives) are analyzed via:

- Competitive binding assays : Using [³H]SCH-23390 (D1-selective) and [³H]spiperone (D2-selective) to quantify Ki values. For example, this compound shows D1 Ki = 2.3 nM vs. D2 Ki > 10,000 nM, confirming selectivity .

- Molecular modeling : Homology models of D1 receptors (based on β₂-adrenergic templates) identify conformational shifts in β-phenyl substituents. This compound’s tetrahydroisoquinoline scaffold adopts a 56° dihedral angle with the catechol ring, optimizing receptor complementarity .

- Mutagenesis : Key residues (e.g., Ser198 in TM5) are probed via site-directed mutagenesis to validate binding pocket interactions .

Q. How does conformational flexibility in β-phenyl substituents influence D1 receptor agonism and selectivity?

Conformational analysis (AM1 force field, Spartan ES 3.0) reveals that rigid β-phenyl groups (e.g., in dihydrexidine) restrict rotation, enhancing D1 affinity (Ki = 1.8 nM). In contrast, flexible analogs (e.g., SKF38393) exhibit lower potency (Ki = 34 nM) due to entropic penalties during receptor binding. This compound’s fused isoquinoline ring enforces a semi-rigid β-phenyl orientation, achieving full agonism (EC₅₀ = 12 nM) and >4,500-fold D1/D2 selectivity .

Q. What methodologies are used to assess functional activity (efficacy vs. affinity) of this compound derivatives in vitro?

- cAMP accumulation assays : D1 agonism is quantified in HEK293 cells expressing human D1 receptors. This compound induces maximal cAMP production (Emax = 95% vs. dopamine), confirming full agonism .

- β-arrestin recruitment : BRET-based assays differentiate biased signaling. This compound shows minimal β-arrestin recruitment (Emax < 20%), contrasting with partial agonists like SKF83959 .

- Molecular dynamics simulations : 100-ns simulations predict ligand-receptor stability; this compound maintains hydrogen bonds with Ser198 and Asn292 for >80% simulation time .

Data Analysis and Interpretation

Q. How are discrepancies in pharmacological profiles between structural analogs rationalized?

Case study: Compound 5a (para-Cl substituent) exhibits D1 Ki = 8 nM but only 40% efficacy in cAMP assays. This partial agonism is attributed to steric clashes with Leu190 in TM4, observed in docking studies. In contrast, 5d (para-OCH₃) achieves full agonism due to hydrogen bonding with Thr187 . Data reconciliation involves:

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy (ΔΔG).

- Pharmacophore mapping : Identifies essential features (e.g., catechol OH, β-phenyl hydrophobicity) .

Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding studies?

- Non-linear regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀ values (GraphPad Prism).

- Schild analysis : For competitive antagonists, plot log(dose ratio – 1) vs. log[antagonist] to estimate pA₂ .

- Error propagation : Report SEM for triplicate measurements and use ANOVA for inter-group comparisons (α = 0.05) .

Experimental Design Considerations

Q. How are molecular modeling and synthetic chemistry integrated to optimize this compound analogs?

Iterative cycles involve:

- Virtual screening : Enamine REAL database (4.5B compounds) filtered for D1 pharmacophore matches.

- Synthesis prioritization : Compounds with predicted ΔG < -9 kcal/mol (AutoDock Vina) are synthesized .

- SAR validation : Test 10–20 analogs per iteration to refine QSAR models (e.g., Hammett σ values correlate with D1 EC₅₀, R² = 0.89) .

Q. What controls are essential in competitive binding assays to ensure data reliability?

- Radioligand specificity : Verify [³H]SCH-23390 displacement by cold SCH-23390 (IC₅₀ expected ≤ 1 nM).

- Membrane purity : Western blot for D1 receptor expression (≥80% purity by BCA protein assay).

- Non-specific binding : Measure in presence of 10 µM (+)-butaclamol; subtract from total binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.